ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate
Description
Ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate is a triazine-based compound featuring a 1,3,5-triazine core substituted with amino (NH₂) and anilino (C₆H₅NH) groups at positions 4 and 6, respectively. A methylene bridge connects the triazine ring to a piperidine moiety, which is further functionalized with an ethyl ester at the 3-position.
Properties
IUPAC Name |
ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-2-26-16(25)13-7-6-10-24(11-13)12-15-21-17(19)23-18(22-15)20-14-8-4-3-5-9-14/h3-5,8-9,13H,2,6-7,10-12H2,1H3,(H3,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUUDCQPCKDRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2=NC(=NC(=N2)NC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate typically involves multiple steps. One common method includes the reaction of 4-amino-6-anilino-1,3,5-triazine with ethyl 3-piperidinecarboxylate under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dioxane or water, and a base like sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields. The use of solid-phase synthesis and multicomponent one-pot reactions are also explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate undergoes various chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of an electrophile to the compound, often resulting in the formation of new bonds.
Nucleophilic Substitution: The compound can undergo substitution reactions where a nucleophile replaces a leaving group.
Cyclization: Intramolecular reactions can lead to the formation of cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, sodium nitrite, and hydrochloric acid. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition can lead to the formation of substituted triazine derivatives, while nucleophilic substitution can yield various substituted piperidinecarboxylates .
Scientific Research Applications
Ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazine Core
2.1.1 Ethyl 1-({4-Amino-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}methyl)-3-piperidinecarboxylate This analog replaces the anilino group with a 4-chlorophenylamino substituent. Chlorinated aryl groups often enhance metabolic stability but may reduce solubility.
2.1.2 Morpholino-Substituted Triazines (e.g., Compounds 9 and 21) Morpholino groups (e.g., in 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline derivatives) introduce bulkier, oxygen-rich substituents. For instance, compound 9 (1-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-ethylurea) exhibits 97.8% HPLC purity, suggesting robust synthetic reproducibility. The urea linkage in such derivatives contrasts with the ester functionality in the target compound, which may influence hydrolytic stability .
Piperidine and Ester Modifications
2.2.1 Methyl and tert-Butyl Esters
highlights tert-butyl and methyl esters as intermediates in triazine derivative synthesis. Tert-butyl esters are hydrolyzed to carboxylic acids under acidic conditions, while methyl/ethyl esters are reduced to benzylic alcohols. The ethyl ester in the target compound likely offers a balance between lipophilicity and hydrolytic stability compared to methyl (more labile) or tert-butyl (more stable) variants .
2.2.2 Piperidine Substituents Compounds like methyl 4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoate () feature urea-linked benzoate groups on piperidine, whereas the target compound’s piperidine is directly connected via a methylene bridge. This structural difference may impact conformational flexibility and binding to biological targets .
Functional Group Comparisons
Urea vs. Ester Linkages
Urea-containing derivatives (e.g., compound 21 in ) exhibit hydrogen-bonding capacity, which could enhance target affinity but reduce metabolic stability. In contrast, the ethyl ester in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid, thereby modulating activity duration .
Thienyl and Fluorophenyl Modifications Compounds with thienyl () or fluorophenyl-pyridine groups () demonstrate how heteroaromatic substituents can tune electronic properties. The target compound’s anilino group provides a planar aromatic surface, which may favor π-π stacking interactions absent in bulkier morpholino analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
